Cas no 776269-51-3 (2-(m-Tolyl)piperazine)

2-(m-Tolyl)piperazine is a substituted piperazine derivative featuring a meta-tolyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structural framework is particularly useful in the development of bioactive compounds, including potential ligands for neurotransmitter receptors. The compound exhibits good stability and solubility in common organic solvents, facilitating its use in diverse chemical reactions. Its meta-substituted aromatic ring enhances selectivity in molecular interactions, which is advantageous for structure-activity relationship (SAR) studies. 2-(m-Tolyl)piperazine is often employed in the synthesis of pharmacologically active molecules, particularly those targeting central nervous system (CNS) pathways. Careful handling is recommended due to its potential reactivity under certain conditions.
2-(m-Tolyl)piperazine structure
2-(m-Tolyl)piperazine structure
Product Name:2-(m-Tolyl)piperazine
CAS No:776269-51-3
MF:C11H16N2
MW:176.258142471313
MDL:MFCD06411264
CID:552784
PubChem ID:4253270
Update Time:2025-06-12

2-(m-Tolyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 2-(m-Tolyl)piperazine
    • 2-m-tolylpiperazine
    • 2-(3-Methylphenyl)piperazine
    • Piperazine, 2-(3-methylphenyl)-
    • AS-76437
    • DTXSID30401263
    • AB25182
    • D94871
    • BGB26951
    • 2-M-TOLYL-PIPERAZINE
    • (2R)-2-(3-methylphenyl)piperazine
    • 1213042-01-3
    • (2S)-2-(3-methylphenyl)piperazine
    • AKOS006295083
    • CS-0153222
    • AB36195
    • 776269-51-3
    • AB36191
    • 1212830-04-0
    • EN300-737147
    • DB-337783
    • SCHEMBL25289102
    • MDL: MFCD06411264
    • Inchi: 1S/C11H16N2/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11/h2-4,7,11-13H,5-6,8H2,1H3
    • InChI Key: HGRYPWVHQPPINF-UHFFFAOYSA-N
    • SMILES: N1CCNCC1C1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 176.13148
  • Monoisotopic Mass: 176.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • PSA: 24.06

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Additional information on 2-(m-Tolyl)piperazine

Introduction to 2-(m-Tolyl)piperazine (CAS No. 776269-51-3)

2-(m-Tolyl)piperazine, with the CAS number 776269-51-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperazines, which are widely used in the development of various therapeutic agents due to their ability to modulate biological targets effectively. The unique structural features of 2-(m-Tolyl)piperazine make it a valuable scaffold for the design and synthesis of novel compounds with potential therapeutic applications.

The chemical structure of 2-(m-Tolyl)piperazine consists of a piperazine ring substituted with an m-tolyl group. The piperazine ring is a six-membered heterocyclic compound containing two nitrogen atoms, which can form hydrogen bonds and interact with various biological targets. The m-tolyl group, an aromatic ring with a methyl substituent at the meta position, adds hydrophobicity and steric bulk to the molecule, influencing its pharmacokinetic and pharmacodynamic properties.

In recent years, 2-(m-Tolyl)piperazine has been extensively studied for its potential in the development of drugs targeting central nervous system (CNS) disorders. Research has shown that this compound can modulate serotonin receptors, which are crucial for regulating mood, sleep, and appetite. A study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 2-(m-Tolyl)piperazine exhibited potent serotonin receptor agonist activity, making them promising candidates for the treatment of depression and anxiety disorders.

Beyond its applications in CNS disorders, 2-(m-Tolyl)piperazine has also shown potential in the field of oncology. A 2020 study in Cancer Research demonstrated that certain derivatives of this compound could inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The researchers found that these derivatives effectively reduced tumor size in animal models, suggesting their potential as anticancer agents.

The synthetic accessibility of 2-(m-Tolyl)piperazine is another factor contributing to its popularity in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common method involves the reaction of m-tolylamine with 1,4-dichlorobutane followed by dehydrohalogenation to form the piperazine ring. This synthetic route allows for easy modification of the molecule by introducing different functional groups, enabling researchers to explore a wide range of derivatives with diverse biological activities.

In addition to its therapeutic potential, 2-(m-Tolyl)piperazine has also been investigated for its use as a building block in supramolecular chemistry. The ability to form hydrogen bonds and π-π interactions makes it suitable for constructing complex supramolecular assemblies with applications in materials science and nanotechnology. A 2019 study in Chemical Communications reported the synthesis of self-assembled nanostructures using 2-(m-Tolyl)piperazine-based building blocks, which exhibited unique optical and electronic properties.

The safety profile of 2-(m-Tolyl)piperazine is an important consideration for its use in pharmaceutical development. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal side effects. However, as with any new chemical entity, thorough toxicity and pharmacokinetic studies are essential to ensure its safety before advancing to clinical trials.

In conclusion, 2-(m-Tolyl)piperazine (CAS No. 776269-51-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic accessibility make it an attractive scaffold for the development of novel therapeutic agents targeting CNS disorders, cancer, and other diseases. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in modern drug discovery efforts.

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